Phosphine, dibutylphenyl-
Overview
Description
Phosphine, dibutylphenyl- is an organophosphorus compound with the molecular formula C14H23P. It is a tertiary phosphine, characterized by the presence of two butyl groups and one phenyl group attached to a phosphorus atom. This compound is known for its applications in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, dibutylphenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of chlorophosphines with organomagnesium compounds to form the desired phosphine. For example, the reaction of chlorodibutylphosphine with phenylmagnesium bromide yields phosphine, dibutylphenyl- under anhydrous conditions .
Industrial Production Methods: Industrial production of phosphine, dibutylphenyl- typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Phosphine, dibutylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions with electrophiles.
Coordination: It forms complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used.
Coordination: Transition metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products:
Oxidation: Dibutylphenylphosphine oxide.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, dibutylphenyl- is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which phosphine, dibutylphenyl- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the complex and facilitating the catalytic cycle .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom.
Tributylphosphine: Contains three butyl groups.
Uniqueness: Phosphine, dibutylphenyl- is unique due to its specific combination of butyl and phenyl groups, which provides a balance of steric and electronic properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .
Properties
IUPAC Name |
dibutyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICWOYODJGJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213145 | |
Record name | Phosphine, dibutylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-44-7 | |
Record name | Dibutylphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6372-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, dibutylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, dibutylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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